Calanolide

説明

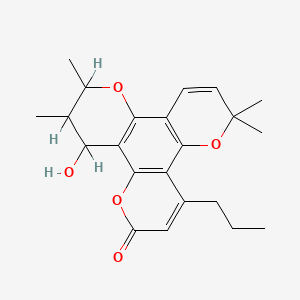

Structure

3D Structure

特性

分子式 |

C22H26O5 |

|---|---|

分子量 |

370.4 g/mol |

IUPAC名 |

18-hydroxy-10,10,16,17-tetramethyl-6-propyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),5,8(13),11-pentaen-4-one |

InChI |

InChI=1S/C22H26O5/c1-6-7-13-10-15(23)26-21-16(13)20-14(8-9-22(4,5)27-20)19-17(21)18(24)11(2)12(3)25-19/h8-12,18,24H,6-7H2,1-5H3 |

InChIキー |

NIDRYBLTWYFCFV-UHFFFAOYSA-N |

SMILES |

CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2C(C(C(O4)C)C)O |

正規SMILES |

CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2C(C(C(O4)C)C)O |

製品の起源 |

United States |

Foundational & Exploratory

A Technical Guide to the Discovery and Development of Calanolide A, a Novel NNRTI from Calophyllum lanigerum

Abstract

Calanolide A is a novel, naturally occurring non-nucleoside reverse transcriptase inhibitor (NNRTI) isolated from the tropical rainforest tree Calophyllum lanigerum. Its discovery by the National Cancer Institute in the late 1980s and early 1990s marked the identification of a new chemotype with potent anti-HIV-1 activity.[1] This technical guide provides an in-depth overview of the discovery, mechanism of action, preclinical and clinical development, and key experimental methodologies associated with this compound A. It is intended for researchers, scientists, and drug development professionals interested in natural product drug discovery and antiretroviral therapy. The compound's unique dual-binding site on the HIV-1 reverse transcriptase, its activity against resistant viral strains, and its journey from a rare plant source to synthetic production and clinical trials present a compelling case study in pharmaceutical development.[2][3]

The Discovery of this compound A

The emergence of this compound A is a testament to the value of systematic natural product screening in drug discovery.

The National Cancer Institute (NCI) Screening Program

In 1987, as part of a large-scale anti-HIV screening program conducted by the U.S. National Cancer Institute, botanist John Burley collected samples of the tree Calophyllum lanigerum var. austrocoriaceum in the Lundu region of Sarawak, Malaysia, on the island of Borneo.[3][4][5] An extract from the twigs and leaves, labeled "Burley-and-Lee-351," was initially evaluated for anticancer properties but showed no effect.[2][3] However, subsequent testing revealed that the extract was highly effective at stopping the replication of the HIV-1 virus in cell cultures.[2]

The "Vanishing Tree" and Supply Challenges

Following the promising initial results, researchers returned to Sarawak in March 1992 to collect more plant material for isolating the active compound.[2][6] They discovered that the original tree had been felled by locals, likely for firewood or building materials.[3][5][7] An intensive search for another specimen of the same variety in the region was unsuccessful. The scarcity of the natural source presented a major obstacle to further research.[5] Fortunately, several specimens were eventually located in the Singapore Botanic Gardens, which provided enough material to isolate and identify the active ingredient as (+)-Calanolide A.[3][5]

The yield of this compound A from the plant material is exceptionally low, at approximately 0.05% from twigs and leaves.[6][7] This scarcity, combined with the rarity of the tree, made sustainable harvesting unfeasible. In response, the Sarawak government issued "The Calophyllum Species (Prohibition of Felling and Restriction of Export) Order" in June 1993 to protect the remaining trees.[2][6]

Development of Total Synthesis

To overcome the supply issue, a method for the total synthesis of (+)-Calanolide A was developed and patented in 1996.[2][3][6] The synthesized compound demonstrated the same anti-HIV efficacy as the naturally derived molecule, ensuring a stable and scalable supply for continued preclinical and clinical development.[2][6] Concurrently, a related compound, (-)-Calanolide B (also known as Costatolide), was isolated from the latex of a more abundant species, Calophyllum teysmannii, providing another potential source of anti-HIV compounds.[2][5][7]

Mechanism of Action

This compound A is classified as a non-nucleoside reverse transcriptase inhibitor (NNRTI), but it possesses a mechanism distinct from other drugs in its class.

Inhibition of HIV-1 Reverse Transcriptase

The primary target of this compound A is the HIV-1 reverse transcriptase (RT) enzyme, which is critical for converting the viral RNA genome into DNA early in the viral life cycle.[3][8] By inhibiting this enzyme, this compound A effectively halts the replication process.[3] Notably, it is a highly specific inhibitor of HIV-1 RT and is inactive against HIV-2 RT and cellular DNA polymerases.[1][3][8]

A Unique Dual-Binding Site Interaction

Unlike most NNRTIs that bind to a single allosteric pocket on the RT enzyme, this compound A is unique in its ability to interact with two distinct sites, although not concurrently.[2][3][6] Kinetic analyses have shown that it can bind to:

-

The conventional NNRTI binding site.[2]

-

A second site near the foscarnet (B613817) and pyrophosphate binding area, which is close to the enzyme's active site.[2][9]

This complex mechanism involves both competitive and noncompetitive inhibition, interfering with the binding of deoxynucleotide triphosphates (dNTPs).[3][9] This dual-site interaction may contribute to its efficacy against NNRTI-resistant HIV-1 strains.

In Vitro Antiviral Activity

Extensive in vitro studies have characterized the potency and spectrum of this compound A's antiviral effects.

Potency and Spectrum

This compound A demonstrates potent activity against a wide variety of laboratory and clinical strains of HIV-1.[8] It is also active against both promonocytotropic and lymphocytotropic viral isolates.[4][8]

Activity Against Resistant Strains

A key feature of this compound A is its ability to inhibit HIV-1 strains that are resistant to other antiretroviral drugs. It has shown efficacy against zidovudine (B1683550) (AZT)-resistant strains (e.g., G-9106) and strains resistant to other NNRTIs like pyridinone (e.g., A17).[1][2] Furthermore, it retains activity against viruses with common NNRTI-resistance mutations, including K103N and Y181C.[2][4][10] Viral resistance to this compound A itself has been associated with the T139I mutation in the reverse transcriptase.[2][11]

Combination Therapy

When tested in combination with other classes of anti-HIV drugs, this compound A shows synergistic or additive effects.[11] Synergistic antiviral interactions have been observed with nucleoside RT inhibitors (NRTIs), other NNRTIs, and protease inhibitors.[4][11][12] Importantly, no antagonistic effects or evidence of combination toxicity have been detected in these in vitro assays.[11]

Table 1: Summary of In Vitro Anti-HIV-1 Activity of this compound A

| Virus Type / Strain | Potency (EC₅₀) | Key Finding | Reference(s) |

|---|---|---|---|

| Laboratory HIV-1 Strains | 0.10 - 0.17 µM | Potent and consistent activity across various strains. | [1][4][8] |

| AZT-Resistant (G-9106) | Active | Overcomes resistance to a key NRTI drug. | [1][2] |

| Pyridinone-Resistant (A17) | Active | Effective against strains resistant to other NNRTIs. | [1][2] |

| NNRTI Mutations (K103N, Y181C) | Active | Retains activity against common NNRTI resistance mutations. | [2][4][10] |

| HIV-2 | Inactive | Activity is specific to the HIV-1 virus. |[1][2][3][8] |

Preclinical and Clinical Development

Following promising in vitro results, this compound A advanced into preclinical and clinical studies to evaluate its safety and pharmacokinetic profile.

Pharmacokinetics and Metabolism

Animal studies indicated a favorable safety profile and showed that this compound A can cross the blood-brain barrier, an important characteristic for targeting viral reservoirs in the central nervous system.[5][9] The drug is metabolized primarily by the hepatic cytochrome P450 enzyme CYP3A4 and has a high protein binding affinity of over 97%.[2][10][13]

Phase I Clinical Trial Results

An initial Phase I clinical trial was conducted in 2001 on 47 healthy, HIV-negative volunteers to assess the safety and pharmacokinetics of single oral doses.[2][9] In 2016, Craun Research, a company owned by the Sarawak state government, announced the successful completion of Phase I trials.[2][6]

The single-dose study found the drug to be safe and well-tolerated.[9] Adverse events were generally mild, transient, and not clearly dose-related.[9]

Table 2: Pharmacokinetic Parameters of Single-Dose (+)-Calanolide A in Healthy Volunteers

| Dose (mg) | Tₘₐₓ (h) | t₁/₂ (h) | Key Observations |

|---|

| 200 - 800 | 2.4 - 5.2 | ~20 (at 800 mg) | Rapidly absorbed. Plasma concentration and area under the curve (AUC) increased proportionally with the dose.[9] |

Table 3: Most Frequently Reported Adverse Events in Phase I Single-Dose Study

| Adverse Event | Frequency | Severity | Notes |

|---|---|---|---|

| Dizziness | ~51% | Mild, transient | Often temporally related to phlebotomy (blood draws).[9] |

| Taste Perversion | Common | Mild | Reported as a noticeable side effect.[2][9] |

| Headache | Common | Mild | Not consistently judged to be drug-related.[2][9] |

| Eructation (Belching) | Common | Mild | Not consistently judged to be drug-related.[2][9] |

| Nausea | Common | Mild | Not consistently judged to be drug-related.[2][9] |

Key Experimental Methodologies

The discovery and characterization of this compound A relied on established and rigorous experimental protocols.

Bioassay-Guided Fractionation and Isolation

This technique was central to identifying this compound A from the crude plant extract. The workflow involves systematically separating the extract into fractions and testing each for biological activity, progressively narrowing down to the pure compound.

-

Crude Extraction: Dried and ground plant material (C. lanigerum leaves and twigs) is extracted with an organic solvent (e.g., methanol/chloroform) to create a crude extract.

-

Solvent Partitioning: The crude extract is partitioned between immiscible solvents (e.g., hexane, ethyl acetate, water) to separate compounds based on polarity, creating primary fractions.

-

Bioassay: Each fraction is tested for its ability to inhibit HIV-1 replication in a cell-based assay.

-

Iterative Chromatography: The most active fraction is subjected to further separation using techniques like column chromatography (e.g., silica (B1680970) gel) or High-Performance Liquid Chromatography (HPLC).

-

Isolation and Identification: The process of bioassay and separation is repeated until a single, pure compound is isolated. Its structure is then determined using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry.[1]

HIV-1 Reverse Transcriptase Inhibition Assay

To confirm the mechanism of action, a cell-free enzymatic assay is used to measure the direct effect of the compound on the RT enzyme.

-

Reaction Setup: A reaction mixture is prepared containing purified, recombinant HIV-1 RT enzyme, a template-primer (e.g., poly(rA)-oligo(dT)), and a mixture of all four dNTPs. One of the dNTPs (e.g., dTTP) is radioactively or fluorescently labeled.

-

Inhibitor Addition: Varying concentrations of this compound A are added to the reaction tubes. Control tubes contain no inhibitor.

-

Incubation: The reaction is incubated at 37°C to allow the RT enzyme to synthesize new DNA using the provided template.

-

Precipitation and Collection: The reaction is stopped, and the newly synthesized, labeled DNA is precipitated (e.g., using trichloroacetic acid) and collected onto filter paper.

-

Quantification: The amount of incorporated label on the filter is measured (e.g., via scintillation counting). This value is directly proportional to the activity of the RT enzyme.

-

IC₅₀ Calculation: The results are plotted as RT activity versus inhibitor concentration. The IC₅₀ value—the concentration of this compound A required to inhibit enzyme activity by 50%—is then calculated.

Conclusion and Future Outlook

The discovery of this compound A from Calophyllum lanigerum is a landmark achievement in natural product drug discovery. It highlights the critical importance of biodiversity conservation and the potential of systematic screening programs to identify novel therapeutic agents. The journey of this compound A—from a rare tree in the Malaysian rainforest to a synthetically produced compound that has completed Phase I clinical trials—underscores the immense challenges and perseverance required in drug development. Its unique dual-site inhibitory mechanism and its activity against drug-resistant HIV-1 strains continue to make it a compound of significant interest for the development of next-generation antiretroviral therapies.

References

- 1. The calanolides, a novel HIV-inhibitory class of coumarin derivatives from the tropical rainforest tree, Calophyllum lanigerum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound A - Wikipedia [en.wikipedia.org]

- 3. asianjpr.com [asianjpr.com]

- 4. mdpi.com [mdpi.com]

- 5. worldrainforests.com [worldrainforests.com]

- 6. This compound A [medbox.iiab.me]

- 7. news.mongabay.com [news.mongabay.com]

- 8. Antiviral activity and mechanism of action of this compound A against the human immunodeficiency virus type-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Safety and Pharmacokinetics of Single Doses of (+)-Calanolide A, a Novel, Naturally Occurring Nonnucleoside Reverse Transcriptase Inhibitor, in Healthy, Human Immunodeficiency Virus-Negative Human Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. (+)-Calanolide A | C22H26O5 | CID 64972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Anti-HIV-1 activity of calanolides used in combination with other mechanistically diverse inhibitors of HIV-1 replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In vivo anti-HIV activity of (+)-calanolide A in the hollow fiber mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Buy (-)-Calanolide A | 163661-45-8 [smolecule.com]

The Discovery of Calanolide A in Sarawak: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the history and scientific journey of Calanolide A, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) discovered in the rainforests of Sarawak, Malaysia. From its serendipitous discovery during a large-scale anti-HIV screening program to its progression through preclinical and clinical development, this document details the key milestones, scientific methodologies, and quantitative data associated with this promising natural product. The guide includes detailed experimental protocols for its isolation and characterization, a summary of its anti-HIV activity and pharmacokinetic profile, and a discussion of its mechanism of action. Visualizations of the discovery workflow and mechanism of action are provided to facilitate a deeper understanding of this important chapter in natural product drug discovery.

A Serendipitous Discovery in the Heart of Borneo

The story of this compound A begins in 1987, as part of a large-scale plant collection expedition in Sarawak, Malaysia, sponsored by the U.S. National Cancer Institute (NCI).[1][2][3] Botanist Dr. John Burley, accompanied by a team from the Arnold Arboretum of Harvard University and the Sarawak Forest Department, collected samples from the diverse flora of the region.[4] Among these was a sample from the tree Calophyllum lanigerum var. austrocoriaceum, locally known as Bintangor.[1][4]

Initially screened for anti-cancer properties, the extract from this particular sample showed no significant activity.[5] However, as part of a routine broader screening against a panel of pathogens, the extract exhibited potent inhibitory activity against the Human Immunodeficiency Virus Type 1 (HIV-1).[4] This pivotal discovery, which occurred in late 1991, marked the beginning of an intense research effort to isolate and characterize the active compound.[4]

A return trip to Sarawak in March 1992 to collect more of the plant material revealed that the original tree had been felled.[6] This setback highlighted the urgent need for conservation and sustainable harvesting practices in biodiversity-rich regions. Fortunately, related specimens were located in the Singapore Botanic Gardens, which allowed for the isolation and structural elucidation of the active compound, named (+)-Calanolide A.[6]

The discovery of this compound A spurred a collaboration between the NCI, the Sarawak government, and a US-based pharmaceutical company, MediChem Research Inc. This partnership led to the establishment of Sarawak MediChem Pharmaceuticals, a joint venture dedicated to the development of this compound A.[6][7] In recognition of the importance of its biodiversity, the Sarawak government established the Sarawak Biodiversity Centre in 1997 to regulate bioprospecting and ensure equitable benefit-sharing from the utilization of its genetic resources.[6]

Isolation and Characterization of this compound A: A Methodological Overview

The initial isolation of this compound A from the twigs and leaves of Calophyllum lanigerum was achieved through a bioassay-guided fractionation approach. This process involves systematically separating the components of a crude extract and testing each fraction for its biological activity to guide the purification of the active compound(s).

Experimental Protocols

2.1.1. Extraction and Solvent Partitioning

The dried and ground plant material (leaves and twigs) of C. lanigerum was subjected to solvent extraction to obtain a crude extract containing a mixture of secondary metabolites.[3] This was followed by a solvent partitioning cascade to separate compounds based on their polarity.

-

Extraction: The plant material was extracted with a 1:1 mixture of dichloromethane (B109758) and methanol.[3]

-

Solvent Partitioning: The resulting crude extract was then sequentially partitioned with solvents of increasing polarity. The anti-HIV activity was found to be concentrated in the n-hexane and carbon tetrachloride fractions, indicating the non-polar nature of the active compound(s).[3]

2.1.2. Chromatographic Purification

The active fractions from the solvent partitioning were further purified using a combination of chromatographic techniques.

-

Vacuum Liquid Chromatography (VLC): The n-hexane and CCl₄ fractions were subjected to VLC on silica (B1680970) gel, eluting with a gradient of n-hexane and ethyl acetate (B1210297) to yield crude calanolides.[3]

-

High-Performance Liquid Chromatography (HPLC): Final purification of this compound A was achieved using normal-phase HPLC.[3] Other related calanolides were purified using reversed-phase HPLC.[3]

2.1.3. Structure Elucidation

The structure of this compound A was determined using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR, along with 2D NMR techniques such as HMQC and HMBC, were used to determine the connectivity of atoms in the molecule.[1][2]

-

Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the elemental composition of the molecule.[2][8]

-

Stereochemistry: The absolute stereochemistry of this compound A was established using a modified Mosher's method.[1]

Quantitative Analysis of Anti-HIV Activity

This compound A has demonstrated potent and selective activity against HIV-1, including strains resistant to other NNRTIs. Its efficacy has been evaluated in various in vitro assays.

In Vitro Anti-HIV-1 Activity

The antiviral activity of this compound A is typically reported as the 50% effective concentration (EC₅₀), which is the concentration of the compound that inhibits viral replication by 50%. The cytotoxicity is reported as the 50% cytotoxic concentration (CC₅₀), the concentration that reduces the viability of host cells by 50%. The selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀, is a measure of the compound's therapeutic window.

| Parameter | Value | Cell Line/Assay | Reference |

| EC₅₀ (HIV-1) | 0.1 µM | CEM-SS cells | [1] |

| EC₅₀ (HIV-1) | 0.10 - 0.17 µM | Various laboratory strains of HIV-1 | [9][10] |

| CC₅₀ | >20 µM | CEM-SS cells | |

| Selectivity Index (SI) | >200 | CEM-SS cells |

Table 1: In vitro anti-HIV-1 activity and cytotoxicity of this compound A.

Activity Against Resistant Strains

A significant feature of this compound A is its activity against HIV-1 strains that have developed resistance to other NNRTIs.

| Resistant Strain | Activity | Reference |

| AZT-resistant G-9106 strain | Active | [1] |

| Pyridinone-resistant A17 strain | Active | [1] |

| Y181C mutation | Active | [11] |

| K103N mutation | Active | [11] |

Table 2: Activity of this compound A against NNRTI-resistant HIV-1 strains.

Clinical Development and Pharmacokinetics

Following promising preclinical studies, this compound A entered Phase I clinical trials to evaluate its safety and pharmacokinetic profile in healthy human volunteers.

Phase I Clinical Trial Summary

The trials were conducted with an oral formulation of (+)-Calanolide A.

| Parameter | Finding | Reference |

| Safety | Generally well-tolerated. Most common adverse events were mild and included taste alteration, headache, belching, and nausea. | [11] |

| Protein Binding | >97% | [11] |

| Metabolism | Primarily hepatic, mediated by the CYP3A4 enzyme. | [11] |

| Biological Half-life | Approximately 20 hours for an 800mg dose. | [12] |

Table 3: Summary of Phase I clinical trial findings for this compound A.

Mechanism of Action: A Unique NNRTI

This compound A is classified as a non-nucleoside reverse transcriptase inhibitor (NNRTI).[1] NNRTIs bind to a non-catalytic site on the HIV-1 reverse transcriptase enzyme, inducing a conformational change that inhibits its DNA polymerase activity. This prevents the conversion of the viral RNA genome into DNA, a crucial step in the HIV replication cycle.

What distinguishes this compound A from other NNRTIs is its ability to bind to two distinct sites on the reverse transcriptase enzyme.[11][13] One of these binding sites is the conventional NNRTI binding pocket, while the other is near the foscarnet (B613817) binding site.[11][13] This dual-binding capability may contribute to its activity against NNRTI-resistant strains of HIV-1.

Visualizing the Science

To better illustrate the key processes described in this guide, the following diagrams have been generated using the DOT language.

Caption: A workflow diagram illustrating the key stages in the discovery and development of this compound A.

Caption: A diagram illustrating the mechanism of action of this compound A as a non-nucleoside reverse transcriptase inhibitor.

Conclusion

The discovery of this compound A in Sarawak is a testament to the immense potential of natural products in drug discovery. It underscores the importance of biodiversity conservation and international collaboration in scientific research. While this compound A's journey to becoming a marketed drug is ongoing, its unique mechanism of action and activity against resistant HIV-1 strains continue to make it a compound of significant interest to the scientific community. This technical guide provides a foundational understanding of the history, science, and potential of this remarkable natural product.

References

- 1. researchgate.net [researchgate.net]

- 2. datapdf.com [datapdf.com]

- 3. Naturally Occurring Calanolides: Occurrence, Biosynthesis, and Pharmacological Properties Including Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound A [medbox.iiab.me]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. (+)-Calanolide A | C22H26O5 | CID 64972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. asianjpr.com [asianjpr.com]

- 8. archimer.ifremer.fr [archimer.ifremer.fr]

- 9. Bioinspired Pyrano[2,3-f]chromen-8-ones: Ring C-Opened Analogues of this compound A: Synthesis and Anti-HIV-1 Evaluation [mdpi.com]

- 10. Antiviral activity and mechanism of action of this compound A against the human immunodeficiency virus type-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound A - Wikipedia [en.wikipedia.org]

- 12. labinsights.nl [labinsights.nl]

- 13. scielo.br [scielo.br]

Calanolide A: A Deep Dive into its Mechanism of Action Against HIV-1 Reverse Transcriptase

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Calanolide A, a naturally derived non-nucleoside reverse transcriptase inhibitor (NNRTI), has demonstrated a unique and potent mechanism of action against Human Immunodeficiency Virus Type 1 (HIV-1). This technical guide provides an in-depth analysis of this compound A's interaction with HIV-1 reverse transcriptase (RT), detailing its inhibitory kinetics, activity against resistant viral strains, and synergistic potential with other antiretroviral agents. This document synthesizes key quantitative data into structured tables, presents detailed experimental protocols for pivotal assays, and utilizes visualizations to elucidate complex molecular interactions and workflows, offering a comprehensive resource for researchers and drug development professionals in the field of HIV therapeutics.

Introduction: The Unique Profile of this compound A

This compound A is a dipyranocoumarin isolated from the tropical rainforest tree Calophyllum lanigerum. It exhibits potent and specific inhibitory activity against HIV-1 RT, the enzyme responsible for converting the viral RNA genome into DNA, a crucial step in the viral replication cycle. Unlike many other NNRTIs, this compound A displays a distinct biochemical profile, including a complex mechanism of inhibition and a favorable resistance profile, making it a subject of significant interest for anti-HIV drug development.[1][2]

Mechanism of Action: A Dual-Site Interaction with HIV-1 Reverse Transcriptase

This compound A functions as a non-competitive inhibitor of HIV-1 RT. Its mechanism is distinguished by its ability to interact with two distinct sites on the enzyme, a characteristic not commonly observed with other NNRTIs.[1]

One binding site is the conventional NNRTI binding pocket, a hydrophobic pocket located near the polymerase active site. Binding to this site allosterically distorts the enzyme's conformation, thereby inhibiting the polymerization of viral DNA.

The second proposed binding site for this compound A is near the pyrophosphate binding site, which is involved in the catalytic activity of the enzyme.[1] This dual interaction contributes to its complex and potent inhibitory activity. Kinetic analyses have revealed that this compound A exhibits a mixed-type inhibition pattern with respect to the deoxynucleotide triphosphate (dNTP) substrate, affecting both the Michaelis constant (Km) and the maximum reaction velocity (Vmax).

Quantitative Analysis of Inhibitory Activity

The potency of this compound A has been quantified through various in vitro assays. The following tables summarize the key inhibitory parameters against wild-type HIV-1 and clinically relevant drug-resistant strains.

Table 1: In Vitro Antiviral Activity of this compound A against Wild-Type HIV-1

| Cell Line | Virus Strain | EC50 (µM) |

| CEM-SS | HIV-1 IIIB | 0.10 - 0.17 |

| MT-2 | HIV-1 IIIB | 0.08 - 0.5 |

| H9 | HIV-1 IIIB | 0.08 - 0.5 |

| U937 | HIV-1 IIIB | 0.08 - 0.5 |

| AA5 | HIV-1 IIIB | 0.08 - 0.5 |

| 174xCEM | HIV-1 IIIB | 0.08 - 0.5 |

| EC50 (50% effective concentration) is the concentration of the drug that inhibits viral replication by 50%. Data compiled from multiple sources.[2] |

Table 2: Activity of this compound A against NNRTI-Resistant HIV-1 Strains

| RT Mutation | Fold Change in EC50 (vs. Wild-Type) | Interpretation |

| L100I | Resistant | Decreased susceptibility |

| K103N | Resistant | Decreased susceptibility |

| Y181C | Enhanced Activity (10-fold) | Increased susceptibility |

| Y188H | Resistant | Decreased susceptibility |

| T139I | Resistant | Decreased susceptibility (this compound A selective mutation) |

| Fold change indicates the factor by which the EC50 for the mutant strain differs from the wild-type strain. Data compiled from multiple sources. |

Synergistic Interactions with Other Antiretroviral Agents

Combination therapy is the cornerstone of modern HIV-1 treatment. In vitro studies have demonstrated that this compound A acts synergistically with other classes of anti-HIV drugs, including nucleoside reverse transcriptase inhibitors (NRTIs) and other NNRTIs like nevirapine.[1] This synergy can enhance the overall antiviral effect and potentially reduce the dosages of individual drugs, thereby minimizing toxicity.

Table 3: Synergistic Antiviral Activity of this compound A in Combination with Other Anti-HIV Drugs

| Drug Combination | Interaction |

| This compound A + Nevirapine | Synergistic |

| This compound A + Zidovudine (AZT) | Synergistic |

| This compound A + Lamivudine (3TC) | Synergistic |

| This compound A + Nelfinavir | Synergistic |

| Synergy is typically determined by methods such as the combination index (CI), where a CI value < 1 indicates synergy. Specific CI values can vary depending on the experimental setup.[1][3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound A.

HIV-1 Reverse Transcriptase Inhibition Assay (ELISA-based)

This non-radioactive assay quantifies the in vitro inhibition of recombinant HIV-1 RT by a test compound.

Materials:

-

Recombinant HIV-1 Reverse Transcriptase

-

Test compound (this compound A) and control inhibitors (e.g., Nevirapine)

-

Assay buffer (e.g., Tris-HCl buffer, pH 8.3, containing KCl, MgCl2, DTT, and a non-ionic detergent)

-

Template/primer: Poly(A)•oligo(dT)

-

Deoxynucleotide triphosphate (dNTP) mix containing biotin-dUTP and digoxigenin-dUTP

-

Streptavidin-coated 96-well microplates

-

Anti-digoxigenin antibody conjugated to horseradish peroxidase (HRP)

-

HRP substrate (e.g., ABTS or TMB)

-

Stop solution (e.g., 1% SDS)

-

Wash buffer (e.g., PBS with 0.05% Tween 20)

-

Plate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound A and control inhibitors in the assay buffer.

-

Reaction Setup: In a 96-well reaction plate, add the assay buffer, template/primer, and dNTP mix to each well.

-

Add the diluted test compounds or controls to the appropriate wells.

-

Initiate the reaction by adding a standardized amount of recombinant HIV-1 RT to each well (except for the no-enzyme control wells).

-

Incubation: Incubate the reaction plate at 37°C for 1 hour to allow for DNA synthesis.

-

Capture: Transfer the reaction products to a streptavidin-coated microplate. Incubate for 1 hour at 37°C to allow the biotinylated DNA to bind to the streptavidin.

-

Washing: Wash the plate three times with wash buffer to remove unbound reagents.

-

Detection: Add the anti-digoxigenin-HRP conjugate to each well and incubate for 1 hour at 37°C.

-

Wash the plate three times with wash buffer.

-

Signal Development: Add the HRP substrate to each well and incubate at room temperature until color develops.

-

Stopping the Reaction: Add the stop solution to each well.

-

Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control and determine the IC50 value using non-linear regression analysis.

Determination of Inhibition Constant (Ki)

To determine the mode of inhibition and the inhibition constant (Ki), kinetic studies are performed by varying the concentration of both the substrate (dNTP) and the inhibitor (this compound A).

Procedure:

-

Perform the HIV-1 RT inhibition assay as described in section 5.1, with the following modifications:

-

Use a range of fixed concentrations of this compound A.

-

For each inhibitor concentration, vary the concentration of the dNTP mix.

-

-

Data Analysis:

-

For each inhibitor concentration, plot the reaction velocity (absorbance/time) against the dNTP concentration and fit the data to the Michaelis-Menten equation to determine the apparent Km and Vmax values.

-

Create double-reciprocal (Lineweaver-Burk) plots (1/velocity vs. 1/[dNTP]) for each inhibitor concentration.

-

Analyze the pattern of the Lineweaver-Burk plots to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).

-

For mixed-type inhibition, the Ki can be determined from secondary plots of the slopes and y-intercepts of the Lineweaver-Burk plots versus the inhibitor concentration. The Cheng-Prusoff equation can also be used to estimate the Ki from the IC50 value if the mode of inhibition is known.

-

Conclusion

This compound A presents a compelling profile as an anti-HIV-1 agent due to its unique mechanism of action involving a dual-site interaction with the reverse transcriptase enzyme. Its potent activity against wild-type virus, enhanced efficacy against certain NNRTI-resistant strains, and synergistic interactions with other antiretrovirals underscore its potential for further development. The data and protocols presented in this guide provide a solid foundation for researchers to further explore the therapeutic potential of this compound A and to design next-generation NNRTIs with improved resistance profiles and clinical utility.

References

- 1. Kinetic analysis of inhibition of human immunodeficiency virus type-1 reverse transcriptase by this compound A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antiviral activity and mechanism of action of this compound A against the human immunodeficiency virus type-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-HIV-1 activity of calanolides used in combination with other mechanistically diverse inhibitors of HIV-1 replication - PubMed [pubmed.ncbi.nlm.nih.gov]

Calanolide Binding Sites on HIV-1 Reverse Transcriptase: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calanolide A is a naturally occurring non-nucleoside reverse transcriptase inhibitor (NNRTI) isolated from the tree Calophyllum lanigerum. It exhibits potent inhibitory activity against human immunodeficiency virus type 1 (HIV-1) by targeting its reverse transcriptase (RT), a critical enzyme for the viral replication cycle. Unlike many other NNRTIs, this compound A displays a unique and complex mechanism of inhibition, suggesting the presence of more than one binding site on the HIV-1 RT. This technical guide provides a comprehensive overview of the current understanding of this compound A's interaction with HIV-1 RT, focusing on its binding sites, mechanism of action, and the molecular basis of resistance.

Mechanism of Action and Binding Kinetics

This compound A inhibits HIV-1 RT through a novel mechanism involving two distinct binding sites. Kinetic analysis has revealed a complex pattern of inhibition with respect to the deoxynucleoside triphosphate (dNTP) substrate. This includes both a competitive and an uncompetitive component of inhibition[1]. This suggests that this compound A can bind to both the free enzyme and the enzyme-substrate complex, a characteristic that distinguishes it from many other NNRTIs.

The proposed two-site binding model indicates that one binding site is competitive, suggesting it is at or near the dNTP binding site. The second, uncompetitive binding site, implies that this compound A can also bind to the enzyme after the dNTP has bound[1]. This dual-binding mechanism may contribute to its potency and its ability to act synergistically with other RT inhibitors[1].

Quantitative Data on this compound A Inhibition of HIV-1 RT

The following table summarizes the available quantitative data on the inhibitory activity of this compound A against HIV-1.

| Parameter | Virus/Enzyme | Value | Reference |

| EC50 | Various laboratory strains of HIV-1 | 0.10 - 0.17 µM | [2] |

| EC50 | Drug-resistant HIV-1 strains | Inhibitory activity observed | [2] |

| Inhibition Type vs. dNTP | Recombinant HIV-1 RT | Competitive and Uncompetitive | [1] |

The this compound A Binding Sites

While a co-crystal structure of this compound A bound to HIV-1 RT has not been reported in the reviewed literature, kinetic and mutagenesis studies provide insights into its putative binding sites.

The NNRTI Binding Pocket (NNIBP): It is widely accepted that one of the binding sites for this compound A is the well-characterized non-nucleoside inhibitor binding pocket (NNIBP). This is a hydrophobic pocket located approximately 10 Å from the polymerase active site.

A Second, Novel Binding Site: The uncompetitive inhibition kinetics suggest the existence of a second binding site. It is hypothesized that this site may be novel and distinct from the classical NNIBP. Evidence also suggests that this compound A may share binding domains with foscarnet, a pyrophosphate analog, indicating a potential interaction near the pyrophosphate binding site[1].

The precise amino acid residues constituting these two binding sites for this compound A have not been definitively elucidated through structural studies. However, computational docking studies have been employed to model the interaction of this compound A and its analogs with the HIV-1 RT, often focusing on the NNIBP[3].

Resistance to this compound A

The primary mutation associated with resistance to this compound A is the T139I substitution in the HIV-1 reverse transcriptase[4]. This mutation is located in a region of the enzyme that is not typically associated with resistance to other NNRTIs, further highlighting the unique mechanism of action of this compound A. The presence of the T139I mutation significantly reduces the susceptibility of the virus to this compound A.

Experimental Protocols

HIV-1 Reverse Transcriptase Inhibition Assay

This protocol is a generalized method for determining the inhibitory activity of compounds like this compound A against HIV-1 RT.

1. Reagents and Materials:

-

Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)

-

Poly(rA)-oligo(dT) template-primer

-

Deoxynucleoside triphosphates (dATP, dCTP, dGTP, dTTP)

-

[³H]-dTTP or other labeled nucleotide

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.8, 60 mM KCl, 2 mM DTT, 5 mM MgCl₂, 0.1% Triton X-100)

-

This compound A (or other test inhibitor) dissolved in DMSO

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation fluid and counter

2. Assay Procedure:

-

Prepare a reaction mixture containing the assay buffer, poly(rA)-oligo(dT) template-primer, and dNTPs (including the labeled nucleotide).

-

Add varying concentrations of this compound A (or a DMSO control) to the reaction mixture.

-

Initiate the reaction by adding the recombinant HIV-1 RT.

-

Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding cold TCA.

-

Precipitate the newly synthesized DNA on ice.

-

Collect the precipitated DNA by filtering through glass fiber filters.

-

Wash the filters with TCA and ethanol (B145695) to remove unincorporated nucleotides.

-

Dry the filters and measure the incorporated radioactivity using a scintillation counter.

3. Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound A compared to the control (no inhibitor).

-

Determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.

Cell-Based Antiviral Assay

This protocol outlines a general method to assess the antiviral activity of this compound A in a cell culture system.

1. Reagents and Materials:

-

A susceptible cell line (e.g., MT-4, CEM-SS)

-

HIV-1 laboratory strain

-

Cell culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum, antibiotics)

-

This compound A

-

A method to quantify viral replication (e.g., p24 antigen ELISA, reverse transcriptase activity assay of culture supernatants, or a reporter gene assay)

-

A method to assess cell viability (e.g., MTT, XTT assay)

2. Assay Procedure:

-

Seed the susceptible cells in a 96-well plate.

-

Add serial dilutions of this compound A to the wells.

-

Infect the cells with a known amount of HIV-1.

-

Include control wells with uninfected cells and infected cells without any inhibitor.

-

Incubate the plates at 37°C in a CO₂ incubator for a period of time (e.g., 4-7 days).

-

After incubation, collect the cell culture supernatants to measure viral replication.

-

Perform a cell viability assay on the remaining cells to assess the cytotoxicity of the compound.

3. Data Analysis:

-

Calculate the percentage of viral inhibition for each concentration of this compound A.

-

Determine the EC50 value, which is the concentration of the compound that inhibits viral replication by 50%.

-

Determine the CC50 value, which is the concentration of the compound that reduces cell viability by 50%.

-

Calculate the selectivity index (SI = CC50/EC50) to assess the therapeutic window of the compound.

Visualizations

Caption: Dual binding mechanism of this compound A on HIV-1 RT.

Caption: Workflow for determining the IC50 of this compound A.

Conclusion

This compound A remains a significant NNRTI due to its unique two-site binding mechanism on HIV-1 reverse transcriptase, which confers a distinct resistance profile. While kinetic studies have provided valuable insights into its competitive and uncompetitive modes of inhibition, a definitive structural understanding of its binding sites is still lacking. The absence of a co-crystal structure of this compound A with HIV-1 RT represents a critical knowledge gap. Further research, particularly high-resolution structural studies, is imperative to fully elucidate the molecular interactions of this compound A with its binding sites. Such information would be invaluable for the rational design of new, more potent NNRTIs that can overcome existing drug resistance and exploit the novel binding opportunities presented by this unique natural product.

References

- 1. Kinetic analysis of inhibition of human immunodeficiency virus type-1 reverse transcriptase by this compound A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antiviral activity and mechanism of action of this compound A against the human immunodeficiency virus type-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Computational drug design strategies applied to the modelling of human immunodeficiency virus-1 reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Unique Anti-Human Immunodeficiency Virus Activities of the Nonnucleoside Reverse Transcriptase Inhibitors this compound A, Costatolide, and Dihydrocostatolide - PMC [pmc.ncbi.nlm.nih.gov]

Calanolide A: A Comprehensive Technical Review of Its Antiviral Activity Spectrum

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Calanolide A, a naturally occurring non-nucleoside reverse transcriptase inhibitor (NNRTI) isolated from the tree Calophyllum lanigerum, has demonstrated significant antiviral activity, most notably against Human Immunodeficiency Virus Type 1 (HIV-1). This technical guide provides a detailed overview of the antiviral spectrum of this compound A, summarizing key quantitative data, outlining experimental methodologies, and visualizing relevant biological pathways and workflows. While the primary focus of research has been on its anti-HIV-1 properties, this document also consolidates available information on its activity against other viral and microbial agents.

Antiviral Activity Spectrum

This compound A has been investigated for its inhibitory effects against a range of viruses and other pathogens. The most robust data available pertains to its activity against HIV-1. Limited but promising data exists for its activity against other viruses, including Human Cytomegalovirus (HCMV) and influenza viruses. Furthermore, it has shown activity against Mycobacterium tuberculosis.

Human Immunodeficiency Virus Type 1 (HIV-1)

This compound A is a potent inhibitor of HIV-1, including a variety of laboratory and clinical strains.[1] It has been shown to be effective against strains resistant to other NNRTIs and nucleoside analogs.[2][3]

Table 1: In Vitro Anti-HIV-1 Activity of this compound A

| Virus Strain/Isolate | Cell Line | Assay Type | EC50 (µM) | Cytotoxicity (CC50 in µM) | Selectivity Index (SI) | Reference(s) |

| Various laboratory strains of HIV-1 | 0.10 - 0.17 | [1] | ||||

| Drug-resistant strains (e.g., AZT-resistant G-9106, pyridinone-resistant A17) | Active | [3] | ||||

| NNRTI-resistant mutants (K103N, Y181C) | Active | [3] |

This compound A exhibits synergistic antiviral effects when used in combination with other anti-HIV drugs, such as zidovudine (B1683550) (AZT), indinavir, nelfinavir, saquinavir, and nevirapine.[3] This suggests its potential utility in combination antiretroviral therapy (cART).

Human Cytomegalovirus (HCMV)

Influenza Virus

Some reports suggest that this compound A and related compounds from the genus Calophyllum have demonstrated activity against influenza H3N1 and H1N1 viruses. However, specific quantitative data such as IC50 or EC50 values from these studies are not detailed in the currently available literature.

Other Viruses

A patent for this compound A suggests a broad spectrum of antiviral activity, potentially including herpes viruses, hepatitis viruses, and others. However, experimental data to support these claims for this compound A itself is not widely published. A computational study has suggested a potential interaction between this compound A and the spike protein of SARS-CoV-2, but this has not been validated by in vitro or in vivo antiviral testing.

Antimycobacterial Activity

This compound A has also demonstrated notable activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. It is active against both drug-susceptible and drug-resistant strains.

Table 2: In Vitro Antimycobacterial Activity of this compound A

| Organism | Strain(s) | Activity | Reference(s) |

| Mycobacterium tuberculosis | H37Ra, H37Rv, Rifampicin-resistant, Streptomycin-resistant | Active | [3] |

Mechanism of Action

The primary mechanism of action for this compound A's anti-HIV-1 activity is the inhibition of the viral reverse transcriptase (RT) enzyme. As a non-nucleoside reverse transcriptase inhibitor (NNRTI), it binds to a site on the enzyme distinct from the active site where nucleoside analogs bind. Uniquely, this compound A is reported to have two distinct binding sites on the HIV-1 RT.[3]

dot

Caption: Mechanism of HIV-1 RT inhibition by this compound A.

Experimental Protocols

Detailed experimental protocols for the evaluation of this compound A against various viruses are crucial for reproducibility and further research. While specific protocols for every virus are not available, this section outlines the general methodologies for key antiviral assays mentioned in the literature concerning this compound A and similar compounds.

In Vitro Anti-HIV-1 Assay (General Protocol)

A common method to determine the anti-HIV-1 activity of a compound is the cytopathic effect (CPE) inhibition assay.

dot

Caption: General workflow for an in vitro anti-HIV-1 CPE inhibition assay.

Methodology:

-

Cell Preparation: Human T-lymphoblastoid cell lines (e.g., CEM-SS) are cultured and seeded into 96-well microtiter plates.

-

Compound Preparation and Addition: this compound A is serially diluted to various concentrations and added to the wells containing the cells.

-

Virus Infection: A standardized amount of HIV-1 is added to the wells. Control wells with no virus and no compound are included.

-

Incubation: The plates are incubated at 37°C in a humidified atmosphere with 5% CO2 for a period sufficient for the virus to cause significant cell death in the control wells (typically 6 days).

-

Quantification of Viral Cytopathic Effect: The extent of cell death is quantified using a colorimetric assay, such as the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay, which measures mitochondrial dehydrogenase activity in living cells.

-

Data Analysis: The 50% effective concentration (EC50), the concentration of the compound that inhibits viral CPE by 50%, and the 50% cytotoxic concentration (CC50), the concentration that reduces cell viability by 50%, are calculated. The selectivity index (SI) is then determined by the ratio of CC50 to EC50.

Plaque Reduction Assay (for HCMV and Influenza - General Protocol)

This assay is used to determine the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral replication.

Methodology:

-

Cell Monolayer Preparation: A confluent monolayer of susceptible cells (e.g., human foreskin fibroblasts for HCMV, MDCK cells for influenza) is prepared in multi-well plates.

-

Virus Adsorption: The cell monolayers are infected with a known amount of virus for a short period to allow for viral attachment and entry.

-

Compound Treatment: After adsorption, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) containing various concentrations of this compound A.

-

Incubation: The plates are incubated for a period that allows for the formation of visible plaques in the control wells.

-

Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in the treated wells is compared to the number in the untreated control wells.

-

Data Analysis: The concentration of this compound A that reduces the number of plaques by 50% (IC50) is determined.

dot

Caption: General workflow for a plaque reduction assay.

Conclusion and Future Directions

This compound A is a well-characterized NNRTI with potent activity against HIV-1, including drug-resistant strains. Its unique mechanism of action and synergistic effects with other antiretrovirals make it a valuable compound for further investigation in the context of HIV-1 therapy. While there are indications of a broader antiviral spectrum, including activity against HCMV and influenza viruses, the available data is limited. Further research is warranted to fully elucidate the antiviral spectrum of this compound A and to determine its potential as a therapeutic agent for viral infections other than HIV-1. Specifically, quantitative in vitro studies and mechanistic investigations for its activity against a wider range of viruses are critical next steps. The antimycobacterial properties of this compound A also present an interesting avenue for future research, particularly in the context of co-infections.

References

- 1. Antiviral activity and mechanism of action of this compound A against the human immunodeficiency virus type-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Plant-derived and semi-synthetic this compound compounds with in vitro activity against both human immunodeficiency virus type 1 and human cytomegalovirus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound A - Wikipedia [en.wikipedia.org]

Calanolide A: A Comprehensive Analysis of its Inactivity Against HIV-2

For the attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Calanolide A, a naturally derived non-nucleoside reverse transcriptase inhibitor (NNRTI), has been a subject of interest in antiviral research. While it has demonstrated notable activity against Human Immunodeficiency Virus Type 1 (HIV-1), including drug-resistant strains, a comprehensive review of the scientific literature reveals a consensus that This compound A is inactive or ineffective against HIV-2 .[1][2][3][4] This technical guide consolidates the available data, or lack thereof, regarding the activity of this compound A against HIV-2 and clarifies its mechanism of action which accounts for this specificity.

Introduction

This compound A is a dipyranocoumarin isolated from the tree Calophyllum lanigerum.[1][5] As an NNRTI, its primary mode of action is the inhibition of the reverse transcriptase (RT) enzyme, which is crucial for the replication of retroviruses like HIV.[1][6] While initial research sparked interest in its potential as an anti-HIV therapeutic, subsequent studies have consistently demonstrated its selective activity, potent against HIV-1 but not HIV-2.[2][4][7]

Activity Spectrum of this compound A

Extensive in vitro studies have been conducted to determine the antiviral activity of this compound A. These investigations have uniformly shown that this compound A does not inhibit HIV-2 replication within clinically relevant concentration ranges.

Table 1: Summary of In Vitro Activity of this compound A Against HIV-1 and HIV-2

| Virus Type | Activity | 50% Effective Concentration (EC₅₀) | Citation(s) |

|---|---|---|---|

| HIV-1 | Active | 0.02 to 0.5 µM | [3] |

| HIV-2 | Inactive | No activity detected |[2][3][4] |

Mechanism of Action: The Basis for HIV-2 Inactivity

This compound A functions by binding to a specific allosteric site on the HIV-1 reverse transcriptase enzyme, distinct from the active site where nucleoside analogues bind.[1][6] This binding induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity.

The inactivity of this compound A against HIV-2 is attributed to differences in the amino acid sequence and structure of the NNRTI binding pocket of the HIV-2 reverse transcriptase. These differences prevent this compound A from effectively binding to and inhibiting the HIV-2 RT enzyme.

Figure 1: Differential binding of this compound A to HIV-1 and HIV-2 reverse transcriptase.

Experimental Protocols for Determining Antiviral Activity

Standard Anti-HIV-2 Assay Protocol

A common method to assess the antiviral activity of a compound against HIV-2 is a cell-based assay. The general steps are as follows:

-

Cell Culture: A suitable cell line susceptible to HIV-2 infection (e.g., CEM-SS or other T-lymphoblastoid cell lines) is cultured under standard conditions.

-

Compound Preparation: this compound A is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium.

-

Infection: Cells are infected with a known titer of an HIV-2 laboratory strain.

-

Treatment: Immediately after infection, the prepared concentrations of this compound A are added to the cell cultures. Control groups include infected untreated cells (virus control) and uninfected untreated cells (cell control).

-

Incubation: The cultures are incubated for a period that allows for multiple rounds of viral replication (typically 4-7 days).

-

Quantification of Viral Replication: The extent of viral replication is measured by quantifying a viral marker, such as the p27 antigen (the HIV-2 equivalent of p24) in the culture supernatant, using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The concentration of the compound that inhibits viral replication by 50% (EC₅₀) is calculated by plotting the percentage of inhibition against the compound concentration. For this compound A against HIV-2, the EC₅₀ would be indeterminately high, indicating a lack of activity.

Figure 2: General workflow for an in vitro anti-HIV-2 assay.

Conclusion

The available scientific evidence unequivocally indicates that this compound A is not active against HIV-2.[1][2][3][4] Its mechanism as a non-nucleoside reverse transcriptase inhibitor is highly specific to the structure of the HIV-1 RT enzyme. Therefore, for researchers and drug development professionals, efforts to utilize this compound A as a therapeutic agent should be exclusively focused on its activity against HIV-1. Further investigation into this compound A for the treatment of HIV-2 is not warranted based on current knowledge.

References

- 1. This compound A - Wikipedia [en.wikipedia.org]

- 2. Naturally Occurring Calanolides: Occurrence, Biosynthesis, and Pharmacological Properties Including Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Safety and Pharmacokinetics of Single Doses of (+)-Calanolide A, a Novel, Naturally Occurring Nonnucleoside Reverse Transcriptase Inhibitor, in Healthy, Human Immunodeficiency Virus-Negative Human Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antiviral activity and mechanism of action of this compound A against the human immunodeficiency virus type-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound A [medbox.iiab.me]

- 6. Kinetic analysis of inhibition of human immunodeficiency virus type-1 reverse transcriptase by this compound A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. asianjpr.com [asianjpr.com]

The Biosynthesis of Calanolides in Calophyllum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calanolides, a group of dipyranocoumarins isolated from trees of the Calophyllum genus, have garnered significant attention in the scientific community due to their potent anti-HIV-1 activity. Notably, Calanolide A has been the subject of clinical investigation as a non-nucleoside reverse transcriptase inhibitor (NNRTI). Understanding the biosynthetic pathway of these complex secondary metabolites is crucial for ensuring a sustainable supply for research and development, potentially through synthetic biology or metabolic engineering approaches. This technical guide provides an in-depth overview of the current understanding of the this compound biosynthesis pathway in Calophyllum, presenting key intermediates, enzymatic steps, and available quantitative data. Furthermore, it outlines detailed experimental protocols relevant to the study of this pathway and employs visualizations to illustrate the intricate molecular processes.

The this compound Biosynthetic Pathway

The biosynthesis of Calanolides is a multi-step process that originates from the shikimate pathway, leading to the formation of the aromatic amino acid L-phenylalanine. From this primary metabolite, the pathway proceeds through the general phenylpropanoid pathway to synthesize the coumarin (B35378) scaffold, which then undergoes a series of modifications to yield the complex tetracyclic structure of Calanolides.

The proposed biosynthetic pathway can be broadly divided into two main stages:

-

Formation of the Umbelliferone (B1683723) Precursor: This stage involves the conversion of L-phenylalanine to the key intermediate, umbelliferone (7-hydroxycoumarin).

-

Conversion of Umbelliferone to Calanolides: This stage encompasses a series of prenylation, cyclization, and rearrangement reactions to form the characteristic dipyranocoumarin core of Calanolides.

Pathway Visualization

The following diagram illustrates the proposed biosynthetic pathway of Calanolides, highlighting the key intermediates and enzymatic conversions.

Quantitative Data on this compound Production

While comprehensive quantitative data on all intermediates in the this compound biosynthetic pathway is limited in the literature, some studies have reported the production of Calanolides in Calophyllum cell cultures. This data is crucial for understanding the metabolic capacity of the plant and for developing strategies to enhance production.

| Compound | Plant Material | Culture Conditions | Yield (mg/kg dry weight) | Reference |

| This compound B | Callus from seed explants | 8.88µM 6-benzyladenine and 20µM picloram | 309.25 | |

| This compound C | Callus from seed explants | 8.88µM 6-benzyladenine and 20µM picloram | 117.70 | |

| This compound B | Callus from leaf explants | 0.46µM kinetin (B1673648) and 5.37µM α-naphthaleneacetic acid | 8.70 | |

| This compound C | Callus from leaf explants | 0.46µM kinetin and 5.37µM α-naphthaleneacetic acid | 0.0 |

Experimental Protocols

The study of the this compound biosynthetic pathway involves a combination of molecular biology, biochemistry, and analytical chemistry techniques. The following sections provide detailed methodologies for key experiments.

Gene Expression Analysis of Biosynthetic Genes

Identifying and characterizing the genes encoding the enzymes of the this compound pathway is a fundamental step. Transcriptome analysis of different Calophyllum tissues can reveal candidate genes.

-

RNA Extraction: Total RNA is extracted from various tissues of Calophyllum species using a suitable plant RNA extraction kit or a CTAB-based method. The quality and quantity of the extracted RNA are assessed using a spectrophotometer and gel electrophoresis.

-

Library Preparation and Sequencing: mRNA is purified from the total RNA, fragmented, and used for the synthesis of a cDNA library. The library is then sequenced using a high-throughput sequencing platform.

-

Transcriptome Assembly and Analysis: The raw sequencing reads are quality-filtered and assembled into a reference transcriptome. Gene expression levels are quantified, and differential expression analysis is performed to identify genes that are highly expressed in tissues known to accumulate Calanolides.

-

Candidate Gene Identification: The differentially expressed genes are annotated by sequence homology searches against public databases to identify candidate genes encoding enzymes such as P450 monooxygenases, prenyltransferases, and other enzymes involved in coumarin biosynthesis.

-

qRT-PCR Validation: The expression patterns of candidate genes are validated using quantitative real-time PCR (qRT-PCR) with gene-specific primers.

Enzyme Assays for Biosynthetic Steps

Characterizing the enzymatic activities of the proteins encoded by the candidate genes is essential to confirm their role in the this compound pathway.

Cytochrome P450 monooxygenases are believed to be involved in the later steps of this compound biosynthesis. Their activity can be assayed using a variety of methods.

-

Heterologous Expression of the Candidate Gene: The coding sequence of the candidate P450 gene is cloned into an expression vector and expressed in a suitable host system, such as E. coli or yeast.

-

Microsome Isolation: Microsomal fractions containing the expressed P450 enzyme are isolated from the host cells by differential centrifugation.

-

Enzyme Assay: The assay mixture contains the isolated microsomes, a suitable buffer, the substrate (a proposed intermediate in the this compound pathway), and a source of reducing equivalents (NADPH). The reaction is incubated at an optimal temperature.

-

Product Detection: The reaction is stopped, and the products are extracted with an organic solvent. The products are then analyzed and quantified by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Metabolic Profiling of Calophyllum Tissues

Metabolic profiling allows for the identification and quantification of Calanolides and their biosynthetic intermediates in different plant tissues.

-

Sample Preparation: Plant tissues are flash-frozen in liquid nitrogen and ground to a fine powder.

-

Extraction: The powdered tissue is extracted with a suitable solvent system (e.g., methanol/water or ethyl acetate).

-

Analysis by LC-MS: The crude extract is filtered and analyzed by LC-MS. A reversed-phase C18 column is typically used for the separation of coumarins. The mass spectrometer is operated in both positive and negative ion modes to detect a wide range of metabolites.

-

Metabolite Identification and Quantification: Metabolites are identified by comparing their retention times and mass spectra with those of authentic standards. Quantification is performed by generating a standard curve for each compound.

Conclusion and Future Perspectives

The elucidation of the this compound biosynthetic pathway in Calophyllum is an active area of research. While a putative pathway has been proposed, the precise enzymatic steps and their regulation are yet to be fully characterized. The integration of genomics, transcriptomics, proteomics, and metabolomics will be instrumental in identifying all the genes and enzymes involved and in understanding the intricate regulatory networks that control the production of these valuable compounds. This knowledge will not only advance our fundamental understanding of plant secondary metabolism but also pave the way for the biotechnological production of Calanolides, ensuring a sustainable and cost-effective supply for the development of new anti-HIV therapies.

An In-depth Technical Guide to the Structural Analogs and Derivatives of Calanolide A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calanolide A, a naturally occurring dipyranocoumarin first isolated from the tropical rainforest tree Calophyllum lanigerum, has emerged as a significant lead compound in the development of anti-HIV therapeutics.[1][2] Its unique mechanism of action as a non-nucleoside reverse transcriptase inhibitor (NNRTI) and its activity against drug-resistant HIV-1 strains have spurred extensive research into its structural analogs and derivatives.[1][3] This technical guide provides a comprehensive overview of the synthesis, biological activity, and structure-activity relationships (SAR) of these compounds, intended to serve as a valuable resource for researchers in the field of antiviral drug discovery and development.

Core Compound: this compound A

(+)-Calanolide A is a tetracyclic compound characterized by a coumarin (B35378) core fused to two pyran rings.[2] Its anti-HIV-1 activity is highly specific, showing no significant effect against HIV-2.[3] The primary molecular target of this compound A is the HIV-1 reverse transcriptase (RT), a critical enzyme for the replication of the viral genome.[3] Unlike many other NNRTIs, this compound A is believed to have two distinct binding sites on the RT enzyme, contributing to its unique resistance profile.[4]

Structural Analogs and Derivatives: A Comparative Analysis

The quest for compounds with improved potency, pharmacokinetic properties, and resistance profiles has led to the synthesis and evaluation of a wide array of this compound A analogs. These modifications have targeted various parts of the molecule, including the coumarin core and the pyran rings.

Naturally Occurring Calanolides

Several other calanolides, designated this compound B through F, have been isolated from natural sources.[1] Among these, (-)-Calanolide B (also known as Costatolide) has shown anti-HIV activity, although it is generally less potent than this compound A.[1] The stereochemistry at the chiral centers of the dihydropyran ring plays a crucial role in the antiviral activity.[1]

Synthetic Derivatives

Systematic modifications of the this compound A scaffold have provided valuable insights into its structure-activity relationships. Key areas of modification include:

-

Ring C Modifications: The trans-10,11-dimethyldihydropyran-12-ol ring (Ring C) is a critical determinant of anti-HIV activity.[5] Alterations to the substituents at the C-10 and C-11 positions have shown that while a methyl group at C-10 is important, it can be replaced with an ethyl group with only a modest decrease in potency.[5] However, larger substituents like isopropyl at this position abolish activity.[5] The stereochemistry between the C-10 and C-11 substituents is also crucial, with the trans configuration being essential for activity in most cases.[5]

-

C-12 Position: A heteroatom at the C-12 position, capable of acting as a hydrogen bond acceptor, is generally required for activity.[6] Interestingly, synthetic intermediates with a ketone at the C-12 position have demonstrated significant anti-HIV activity, representing the first active derivatives without a hydroxyl group at this position.[5]

-

Heterocyclic Analogs: The replacement of the oxygen atom in the pyran ring with other heteroatoms, such as sulfur (thia-calanolides) or nitrogen (aza-calanolides), has been explored.[7] While (±)-thia-calanolide A showed reduced activity compared to this compound A, some aza-calanolides have exhibited enhanced anti-HIV potency.[7]

-

Ring-Opened Analogs: Bioinspired pyrano[2,3-f]coumarin-based analogs, where Ring C is effectively opened and replaced with nitrogen heterocycles or aromatic groups, have been synthesized.[8] Some of these compounds have shown moderate anti-HIV-1 activity.[8]

-

F18 Derivative: A notable structural analog, F18, has been reported to possess more potent anti-HIV activity than the parent this compound A molecule.[8]

Quantitative Structure-Activity Relationship (QSAR) Data

The anti-HIV-1 activity of this compound A and its derivatives is typically quantified by their 50% effective concentration (EC₅₀) in cell-based assays and their 50% inhibitory concentration (IC₅₀) in enzymatic assays. The cytotoxicity is measured as the 50% cytotoxic concentration (CC₅₀), and the therapeutic index (TI) is calculated as the ratio of CC₅₀ to EC₅₀.

| Compound | EC₅₀ (µM) | IC₅₀ (µM) | CC₅₀ (µM) | Therapeutic Index (TI) | Cell Line/Assay | Reference |

| (+)-Calanolide A | 0.1 | - | 20 | 200 | CEM-SS (XTT) | [9] |

| (-)-Calanolide A | Inactive | 27.8 (RNA-dependent DNA polymerase) | - | - | HIV-1 RT Enzyme Assay | [10] |

| (±)-Calanolide A | - | - | - | - | - | [1] |

| (-)-Calanolide B (Costatolide) | 0.4 | - | 15 | 37 | CEM-SS (XTT) | [9] |

| (+)-12-Acetoxythis compound A | 2.7 | - | 13 | 5 | CEM-SS (XTT) | [9] |

| 11-demethyl-12-oxo this compound A (racemic) | 0.11 | - | >90 | 818 | HIV-1 in vitro | [ ] |

| 10-bromomethyl-11-demethyl-12-oxo this compound A | 0.00285 | - | >30 | >10,526 | HIV-1 in vitro | [ ] |

| F18 | - | - | - | 1417 | - | [8] |

| Bromo-F18 | - | - | - | >10,526 | - | [8] |

| (±)-thia-calanolide A | Less active than this compound A | - | - | - | HIV-1 p24 antigen capture | [7] |

Experimental Protocols

Synthesis of (±)-Calanolide A

A common synthetic route to (±)-Calanolide A involves a multi-step process starting from phloroglucinol.[1]

Key Steps:

-

Pechmann Reaction: Phloroglucinol is reacted with an appropriate β-ketoester to form the coumarin core.[1]

-

Friedel-Crafts Acylation: The coumarin is acylated to introduce a side chain.[1]

-

Chromenylation: Reaction with 4,4-dimethoxy-2-methylbutan-2-ol introduces the precursor to the second pyran ring.[1]

-

Cyclization: An acid-catalyzed cyclization forms the chromanone intermediate.[1]

-

Luche Reduction: Reduction of the chromanone at a low temperature yields (±)-Calanolide A.[1]

Anti-HIV-1 Cytopathicity Assay (XTT Assay)

This assay measures the ability of a compound to protect cells from the cytopathic effects of HIV-1 infection.[5]

Methodology:

-

Cell Seeding: Human T-lymphoblastic cells (e.g., CEM-SS) are seeded in 96-well microplates.

-

Compound Addition: Serial dilutions of the test compounds are added to the wells.

-

Virus Infection: A standardized amount of HIV-1 is added to the wells containing cells and the test compound. Control wells with uninfected cells and infected, untreated cells are included.

-

Incubation: The plates are incubated for a period that allows for viral replication and subsequent cell death in the untreated infected wells.

-

XTT Staining: The tetrazolium salt XTT is added to all wells. Metabolically active (viable) cells reduce XTT to a colored formazan (B1609692) product.[11]

-

Absorbance Reading: The absorbance of the formazan product is measured using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the uninfected control. The EC₅₀ is determined as the compound concentration that protects 50% of the cells from virus-induced death.

Caution: It has been reported that the formazan product of the XTT assay can itself inhibit HIV-1 replication, which could lead to an overestimation of antiviral activity.[12]

HIV-1 Reverse Transcriptase Inhibition Assay

This enzymatic assay directly measures the inhibitory effect of a compound on the activity of purified HIV-1 RT.[13]

Methodology:

-

Reaction Setup: A reaction mixture is prepared containing a template-primer (e.g., poly(A)•oligo(dT)), deoxynucleoside triphosphates (dNTPs) including a labeled dUTP (e.g., digoxigenin- or biotin-labeled), and the test compound at various concentrations.

-

Enzyme Addition: Recombinant HIV-1 RT is added to initiate the reverse transcription reaction.

-

Incubation: The reaction is incubated to allow for the synthesis of the labeled DNA product.

-

Capture: The newly synthesized labeled DNA is captured on a streptavidin-coated microplate (if biotin-labeled).

-

Detection: An enzyme-conjugated antibody specific for the label (e.g., anti-digoxigenin-HRP) is added.

-

Signal Generation: A substrate for the enzyme is added, producing a colorimetric or chemiluminescent signal that is proportional to the amount of DNA synthesized.

-

Data Analysis: The signal is measured, and the IC₅₀ is calculated as the compound concentration that inhibits 50% of the RT activity compared to the no-inhibitor control.

Visualizations

Signaling Pathway: HIV-1 Reverse Transcription and Inhibition by this compound A

Caption: HIV-1 Reverse Transcription and Inhibition by this compound A.

Experimental Workflow: Anti-HIV-1 Drug Screening

Caption: Experimental workflow for anti-HIV-1 screening of this compound analogs.

Logical Relationship: this compound A Analogs and Key Structural Features

Caption: Logical relationship of this compound A analogs and their relative anti-HIV activity.

Conclusion

This compound A and its derivatives represent a promising class of NNRTIs with a unique mechanism of action and a favorable resistance profile. The extensive structure-activity relationship studies have provided a solid foundation for the rational design of new analogs with enhanced potency and improved pharmacokinetic properties. This technical guide summarizes the key findings in the field, offering a valuable resource for researchers dedicated to the development of novel antiretroviral agents. The continued exploration of the this compound scaffold holds significant potential for the discovery of next-generation therapies for the treatment of HIV-1 infection.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Naturally Occurring Calanolides: Occurrence, Biosynthesis, and Pharmacological Properties Including Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antiviral activity and mechanism of action of this compound A against the human immunodeficiency virus type-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound A - Wikipedia [en.wikipedia.org]

- 5. Structural analogues of the this compound anti-HIV agents. Modification of the trans-10,11-dimethyldihydropyran-12-ol ring (ring C) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rjpbcs.com [rjpbcs.com]

- 7. A synthesis of (±)-thia-calanolide A, its resolution and in vitro biological evaluation - Arabian Journal of Chemistry [arabjchem.org]

- 8. mdpi.com [mdpi.com]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. merckmillipore.com [merckmillipore.com]

- 12. XTT formazan widely used to detect cell viability inhibits HIV type 1 infection in vitro by targeting gp41 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

Calanolides A and B: A Structural and Functional Comparison for Drug Development Professionals

An In-depth Technical Guide

This whitepaper provides a detailed comparative analysis of the chemical structures and biological activities of Calanolide A and this compound B, two naturally occurring coumarins with significant potential in anti-HIV drug development. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering a comprehensive overview of their distinct properties, mechanisms of action, and the experimental protocols used for their evaluation.